Lithium 2-(pyrimidin-4-yl)acetate
Overview
Description
Lithium 2-(pyrimidin-4-yl)acetate, also known as lithium pyrimidine-4-acetate or LiPyA, is a coordination compound that contains lithium as a central ion and pyrimidine-4-acetate as a ligand. It has a CAS No. of 1956356-31-2 and a molecular formula of C6H5LiN2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a lithium ion and a pyrimidin-4-ylacetate ligand . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 144.06 and is stored in an inert atmosphere at 2-8°C . More specific physical and chemical properties are not available at this time.Scientific Research Applications
Energy Storage and Battery Technology
Lithium 2-(pyrimidin-4-yl)acetate, as a derivative of lithium, plays a significant role in energy storage systems, especially in lithium-ion batteries. Advances in lithium extraction and processing techniques have been crucial for meeting the growing demand for lithium in rechargeable batteries, highlighting its strategic importance in modern energy production and storage devices. Lithium's exceptional properties as a cathode material contribute significantly to the efficiency and capacity of rechargeable batteries, making it a cornerstone of energy storage technology. Research efforts are focused on improving the extraction, separation, and recovery processes of lithium from mineral and brine resources to enhance the sustainability and efficiency of lithium-based batteries (Choubey et al., 2016).
Medicinal Research
Although the request specified excluding information related to drug use and dosage, it is worth noting that lithium compounds, including this compound, have been extensively studied for their pharmacological properties. Research has explored lithium's effects on inflammation, indicating potential anti-inflammatory benefits, which may contribute to its therapeutic efficacy in treating certain conditions (Nassar & Azab, 2014). These studies, while focused on medicinal applications, underscore lithium's multifaceted role in scientific research.
Material Science and Electrochemistry
Lithium's role extends into material science and electrochemistry, where its compounds are investigated for enhancing the performance of electrochemical devices. The study of lithium sulfur batteries, for instance, reveals the potential for achieving high energy density in next-generation battery chemistries. Understanding the mechanisms of operation and improving the material properties of lithium-based batteries are critical areas of research, aiming to overcome current limitations and unlock the full potential of lithium in energy storage technologies (Wild et al., 2015).
Mechanism of Action
Mode of Action
It is known that lithium compounds can modulate neurotransmitters, readjusting balances between excitatory and inhibitory activities . The pyrimidine moiety is known to have anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Result of Action
It is known that lithium compounds can have a broad range of effects on cellular functions, including neurotransmission .
Action Environment
It is known that the efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
The safety information for Lithium 2-(pyrimidin-4-yl)acetate indicates that it has a signal word of “Warning” and carries the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for research on Lithium 2-(pyrimidin-4-yl)acetate and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential therapeutic applications . Detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
lithium;2-pyrimidin-4-ylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-4-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKKMDDRZDKPID-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=CN=C1CC(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.